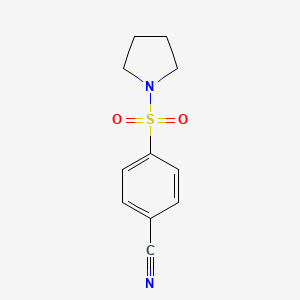

4-(Pyrrolidine-1-sulfonyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

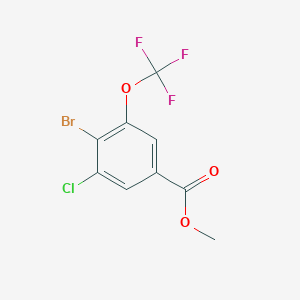

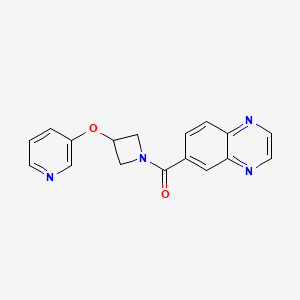

“4-(Pyrrolidine-1-sulfonyl)benzonitrile” is a chemical compound with the CAS Number: 1017048-56-4 . It has a molecular weight of 236.29 . The IUPAC name for this compound is 4- (1-pyrrolidinylsulfonyl)benzonitrile .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12N2O2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .科学的研究の応用

Photochemical Reactions and Derivatives

4-(Pyrrolidine-1-sulfonyl)benzonitrile plays a role in photochemical reactions. For instance, in a study, the addition of a dipole generated photochemically from a specific azirine to a pyridine dioxide yields a pyrroline derivative, which can be transformed into a pyrrolidine derivative by ring opening, loss of SO2, and hydrogenation (Fischer & Schneider, 1983).

Antifolate Synthesis

This compound is involved in the synthesis of classical antifolate analogues. A study focused on synthesizing potential dihydrofolate reductase inhibitors as antitumor agents, which includes the creation of various analogues using a key intermediate that involves 4-(pyrrolidin-1-yl)benzonitrile (Gangjee et al., 2007).

Charge Transfer Studies

The compound is also significant in studies of charge transfer. In a research, solvent polarity's effect on the barrier height for twisted intramolecular charge transfer in N-Pyrrolobenzonitrile was investigated, providing insights into dual fluorescence in weakly polar environments (Bohnwagner, Burghardt & Dreuw, 2016).

Fluorescence Studies

Another study explored the solvent dependence of the spectra and kinetics of excited-state charge transfer in various (alkylamino)benzonitriles. This study provided valuable information on the fluorescence characteristics and emission decay kinetics of these compounds, including 4-(1-pyrrolidinyl)benzonitrile (Dahl et al., 2005).

Selective Androgen Receptor Modulator Development

In medicinal chemistry, 4-(pyrrolidin-1-yl)benzonitrile derivatives are utilized in the development of selective androgen receptor modulators (SARMs). These derivatives have been found to exhibit anabolic effects on muscles and the central nervous system while having neutral effects on the prostate (Aikawa et al., 2017).

Carbonic Anhydrase Inhibitor Synthesis

The compound is also involved in the synthesis of carbonic anhydrase inhibitors. A study compared the inhibitory properties of two sulfonamides against the metalloenzyme carbonic anhydrase, highlighting the significance of structural differences in such compounds (Bozdağ et al., 2014).

Antimicrobial Evaluation

Moreover, novel derivatives of 4-(pyrrolidin-1-yl)benzonitrile have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antibacterial and antifungal agents (Elgemeie et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

4-pyrrolidin-1-ylsulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTRYSSJSADCFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)

![Cyclohexyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2651003.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)

![3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2651007.png)

![(2S,5R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-pyridin-2-ylpyrrolidine-2-carboxylic acid](/img/structure/B2651008.png)

![N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2651016.png)

![(3,4-Difluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651018.png)

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2651021.png)